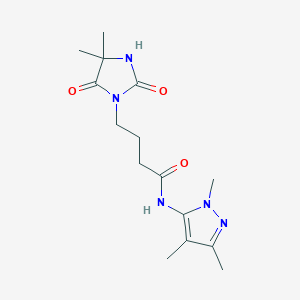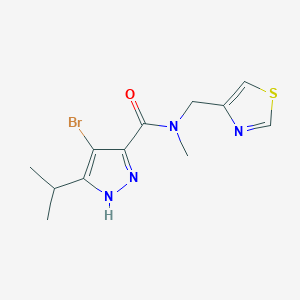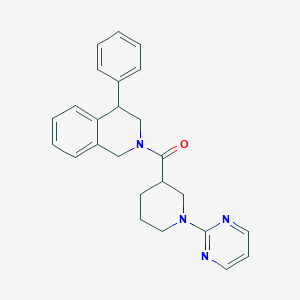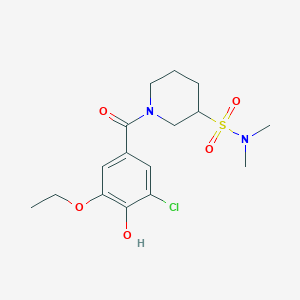![molecular formula C13H19N5O2 B6963563 1-methyl-3-[2-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea](/img/structure/B6963563.png)
1-methyl-3-[2-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[2-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea is a synthetic organic compound featuring a complex structure integrating multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[2-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea typically involves multiple steps:
Synthesis begins with the preparation of 2-methylpyrazole from suitable starting materials through cyclization reactions.
The 2-methylpyrazole then undergoes a condensation reaction with 3,6-dihydro-2H-pyridine-1-amine under controlled conditions to form an intermediate.
This intermediate is reacted with a suitable acylating agent to introduce the urea functionality and yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely employ optimized versions of the aforementioned steps, using automated processes and precise control of reaction conditions (temperature, pressure, solvent choice) to maximize yield and purity. Catalysts and reagents are chosen to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The presence of the nitrogen-containing functional groups suggests susceptibility to oxidation, which could be achieved using agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound might undergo reduction reactions, particularly at the carbonyl group, using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, particularly at the pyrazole or pyridine rings.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents (e.g., permanganates, dichromates), reducing agents (e.g., borohydrides, hydrides), and catalytic agents (e.g., palladium, platinum). Conditions typically involve controlling temperature, solvent selection, and pH to optimize reaction progress and selectivity.
Major Products Formed: Oxidation or reduction of this compound can lead to various derivatives, which can be further functionalized for diverse applications. Substitution reactions can yield a wide range of analogues with differing biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
In Chemistry: The compound serves as an intermediate in synthesizing more complex molecules, particularly in the development of heterocyclic compounds with diverse functional groups.
In Biology: In biological studies, it can act as a probe to understand enzyme mechanisms or receptor interactions. The presence of the pyrazole and pyridine rings suggests possible interactions with biological macromolecules.
In Medicine: Potential medicinal applications include exploring its activity as a drug candidate, especially given its structure-activity relationship (SAR) with known bioactive molecules. It might exhibit pharmacological effects such as anti-inflammatory, antifungal, or anticancer activities.
In Industry: The compound could be used in industrial processes, particularly in the synthesis of more complex chemicals or materials with specific desired properties.
Wirkmechanismus
The precise mechanism of action would depend on the specific application:
Molecular Targets: It could interact with enzymes, inhibiting or modulating their activity.
Pathways Involved: It might affect metabolic pathways or signal transduction pathways in cells, depending on its structural affinity for different biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include:
1-methyl-3-[2-[4-(2-pyrazolyl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea: : A close structural analogue lacking the methyl group on the pyrazole ring.
1-methyl-3-[2-[4-(3-methylpyrazol-5-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea: : A related compound with different substitution patterns on the pyrazole ring.
Uniqueness: 1-methyl-3-[2-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea stands out due to its unique combination of functional groups, which offers a distinct pharmacophore with potentially unique biological activity.
So, we’ve just plunged into the world of this compound. Fascinating stuff, isn’t it?
Eigenschaften
IUPAC Name |
1-methyl-3-[2-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-14-13(20)15-9-12(19)18-7-4-10(5-8-18)11-3-6-16-17(11)2/h3-4,6H,5,7-9H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQQJNBPZWFIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(=O)N1CCC(=CC1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6963483.png)
![2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6963489.png)
![1-[2-(Dimethylamino)ethyl]-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)pyrrolidin-2-one](/img/structure/B6963492.png)
![3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one](/img/structure/B6963504.png)
![1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B6963507.png)

![3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B6963513.png)

![1-hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B6963522.png)
![4-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl-methylsulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6963529.png)

![4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6963548.png)

![1-[1-(2-fluorophenyl)-4-hydroxypyrazole-3-carbonyl]-N,N-dimethylpiperidine-3-sulfonamide](/img/structure/B6963570.png)
